molecular formula C14H13FN4OS B2595354 N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-72-7

N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2595354
CAS No.: 1019095-72-7
M. Wt: 304.34
InChI Key: KZSYSSXWWXTWAX-UHFFFAOYSA-N
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Description

N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a pyrazole ring, which is further functionalized with a fluoro and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Fluoro and Methyl Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be done using methyl iodide or dimethyl sulfate.

    Formation of Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling of Benzothiazole and Pyrazole: The final step involves coupling the benzothiazole and pyrazole moieties, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide has shown potential as an anti-tubercular agent. Studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis .

Medicine

In medicine, this compound is being explored for its anti-cancer properties. It has been found to inhibit the proliferation of certain cancer cell lines, making it a candidate for further drug development .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-fluorobenzothiazole share structural similarities but differ in their functional groups and biological activities.

    Pyrazole Derivatives: Compounds such as 1,3-dimethyl-1H-pyrazole-5-carboxamide and 3-methyl-1H-pyrazole-5-carboxamide are structurally related but have different substituents.

Uniqueness

N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combined benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties. Its fluoro and methyl substituents further enhance its activity and specificity compared to similar compounds .

Biological Activity

N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a novel compound that belongs to a class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.

  • Molecular Formula : C15H15FN4OS
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 1173370-88-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiazole moiety is crucial for its activity, as it enhances the compound's lipophilicity and facilitates binding to target proteins.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study : A study on thiazole-integrated compounds demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity.

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The structural features of this compound contribute to its efficacy against various bacterial strains.

Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of thiazole derivatives plays a pivotal role in determining their biological activity. Modifications in the molecular structure can enhance or diminish their efficacy.

Key Observations :

  • The fluorine atom at position 6 enhances lipophilicity and improves interaction with biological targets.
  • The dimethyl group at position 1 contributes to increased stability and solubility in biological systems.
  • The presence of the pyrazole ring is essential for anticancer activity due to its ability to form hydrogen bonds with target proteins.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-6-11(19(3)17-8)13(20)16-14-18(2)10-5-4-9(15)7-12(10)21-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSYSSXWWXTWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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